molecular formula C20H25ClO5 B12421031 Ludaterone CAS No. 124548-08-9

Ludaterone

Cat. No.: B12421031
CAS No.: 124548-08-9
M. Wt: 380.9 g/mol
InChI Key: ZHSNBOJOKRJMQY-BVJLIMHSSA-N
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Description

Ludaterone is a synthetic antiandrogen compound known for its potent antiandrogenic activity. It is primarily used in the treatment of conditions related to androgen excess, such as benign prostatic hyperplasia. This compound functions by modulating androgen receptors, thereby inhibiting the effects of androgens in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ludaterone involves multiple steps, starting from a steroidal precursor. The process includes oxidation, reduction, and substitution reactions to introduce the necessary functional groups. Specific details on the synthetic routes and reaction conditions are proprietary and often patented by pharmaceutical companies .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ludaterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are intermediates that lead to the final active compound, this compound .

Scientific Research Applications

Ludaterone has a wide range of applications in scientific research, including:

Mechanism of Action

Ludaterone exerts its effects by binding to androgen receptors, thereby blocking the action of androgens. This inhibition prevents the activation of androgen-responsive genes, leading to a decrease in androgenic effects. The molecular targets include androgen receptors, and the pathways involved are those related to androgen signaling .

Comparison with Similar Compounds

Uniqueness of Ludaterone: this compound is unique due to its specific binding affinity and potency as an antiandrogen. It offers a distinct profile in terms of efficacy and side effects compared to other similar compounds .

Properties

CAS No.

124548-08-9

Molecular Formula

C20H25ClO5

Molecular Weight

380.9 g/mol

IUPAC Name

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one

InChI

InChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1

InChI Key

ZHSNBOJOKRJMQY-BVJLIMHSSA-N

Isomeric SMILES

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O)O

Canonical SMILES

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O

Origin of Product

United States

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